N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide
Description
N-({5-[(Carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a carbamoylmethylsulfanyl group and a 3-(trifluoromethyl)benzamide moiety. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry . The carbamoylmethylsulfanyl substituent introduces hydrogen-bonding capacity, which may influence solubility and receptor binding . While direct biological data for this compound are unavailable, structurally similar analogs have shown activity in enzyme inhibition and antidiabetic studies .
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S/c14-13(15,16)8-3-1-2-7(4-8)11(22)18-5-10-19-20-12(23-10)24-6-9(17)21/h1-4H,5-6H2,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRIPWCWOXERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the carbamoylmethyl group: This step involves the reaction of the oxadiazole intermediate with chloroacetic acid or its derivatives in the presence of a base.
Attachment of the trifluoromethylbenzamide moiety: This final step can be accomplished by coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs are tabulated below:
Structural and Functional Analysis:
- Trifluoromethyl vs. Methyl/Methoxy Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl (7c, 8d) or methoxy substituents (e.g., ’s LMM5). This may improve membrane permeability and target engagement .
- Carbamoylmethylsulfanyl vs.
- However, the trifluoromethyl group may counterbalance this by increasing hydrophobicity .
Biological Activity
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique oxadiazole ring and trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole Ring : Known for stability and reactivity, contributing to the compound's interaction with biological systems.
- Trifluoromethyl Group : Enhances lipophilicity and may improve biological activity.
- Benzamide Moiety : Often associated with various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 357.34 g/mol.
Antimicrobial Activity
Similar compounds containing the oxadiazole moiety have demonstrated antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been reported to exhibit activity against various bacteria and fungi. A study indicated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) in the range of 62.5 µM to 250 µM against Mycobacterium tuberculosis and other mycobacterial strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl derivative | 250 | M. tuberculosis |
| Oxadiazole derivative | 62.5 | M. kansasii |
Enzyme Inhibition
Compounds with similar structural features have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). For example, some hydrazinecarboxamide derivatives exhibited moderate inhibition of AChE with IC50 values ranging from 27.04 µM to 106.75 µM . Although direct studies on the target compound are lacking, it is reasonable to hypothesize that it may exhibit similar enzyme inhibition profiles due to structural similarities.
Case Studies and Research Findings
- Antimycobacterial Activity : A study on related oxadiazole derivatives found that compounds with shorter alkyl chains demonstrated significant activity against Mycobacterium strains, suggesting that structural modifications can enhance efficacy .
- Cytotoxicity Assessments : Research indicates that many oxadiazole derivatives do not exhibit cytostatic properties at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .
- Structural Modifications : Modifications to the oxadiazole ring and the introduction of various substituents have been shown to influence biological activity significantly. For instance, the presence of carbamoylmethyl and trifluoromethyl groups can enhance lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
